3-(4-n-Butoxy-2-methylphenyl)-1-propene
Description
3-(4-n-Butoxy-2-methylphenyl)-1-propene is an α-olefin derivative featuring a phenyl ring substituted with a butoxy (-OCH₂CH₂CH₂CH₃) group at the para position and a methyl (-CH₃) group at the ortho position, attached to a propene chain. The butoxy group may enhance solubility in polar solvents compared to bulkier substituents, while the methyl group introduces moderate steric hindrance.
Properties
IUPAC Name |
4-butoxy-2-methyl-1-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-6-10-15-14-9-8-13(7-5-2)12(3)11-14/h5,8-9,11H,2,4,6-7,10H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFGKRZGLNXLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-n-Butoxy-2-methylphenyl)-1-propene can be achieved through various organic reactions. One common method involves the alkylation of 4-n-butoxy-2-methylphenol with an appropriate alkylating agent, followed by a Wittig reaction to introduce the propene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-n-Butoxy-2-methylphenyl)-1-propene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propene group to a propyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(4-n-Butoxy-2-methylphenyl)-1-propene depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, influencing biological pathways. Detailed studies are required to elucidate its exact mechanism.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
*Calculated based on molecular formula C₁₄H₁₈O.
†Estimated from adamantane (C₁₀H₁₆) and propene (C₃H₆).
Structural and Electronic Effects
- Substituent Bulk : The adamantyl group in 3-(1-adamantyl)-1-propene is highly rigid and bulky, severely disrupting polymer crystallinity and raising the glass transition temperature (Tg) . In contrast, the butoxy and methyl groups in the target compound are smaller, likely resulting in less disruption to polymer backbone regularity.
- Electronic Influence: The butoxy group is electron-donating via oxygen’s lone pairs, which could stabilize cationic intermediates during polymerization.
Polymerization Behavior
- Adamantyl Analogs : Copolymers with ethene/propene exhibit insolubility in common solvents, complicating characterization . The rigidity of adamantane also increases Tg significantly.
- Butoxy/Methyl Target : The polar butoxy group may enhance copolymer solubility in solvents like THF or chloroform, facilitating industrial processing. The methyl group’s steric effects could moderately reduce polymerization rates compared to linear alkyl substituents.
Thermal and Physical Properties
- Isopropyl Analog : With a molecular weight of 160.26 g/mol (), this compound is lighter and may exhibit lower boiling points compared to the target compound.
Biological Activity
3-(4-n-Butoxy-2-methylphenyl)-1-propene, a compound with a unique structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The chemical structure of this compound features a propene backbone substituted with a butoxy group and a methylphenyl moiety. This configuration is crucial for its interaction with biological systems.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The lipophilic nature imparted by the butoxy group enhances membrane permeability, facilitating cellular uptake. Once inside the cell, it may exert effects through several mechanisms:
- Antioxidant Activity : The compound may scavenge free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways could alter cellular functions.
- Receptor Modulation : Interaction with receptors can lead to downstream signaling effects that influence cellular behavior.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives display inhibitory effects against Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| Related Compound A | 10 | P. aeruginosa |
| Related Compound B | 5 | B. subtilis |
Anti-inflammatory Effects
In vitro studies suggest that this compound may reduce inflammation markers in cell cultures exposed to pro-inflammatory cytokines. The mechanism likely involves the inhibition of NF-kB pathway activation, which is pivotal in inflammatory responses.
Cytotoxicity and Cancer Research
Preliminary findings indicate that this compound may have cytotoxic effects on certain cancer cell lines. Cell viability assays reveal dose-dependent responses, suggesting potential for further development as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that at concentrations above 20 μg/mL, the compound significantly inhibited bacterial growth compared to controls.
Case Study 2: Anti-inflammatory Activity in Animal Models
In an animal model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema compared to untreated groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
